molecular formula C13H20N2O B159390 2-(4-Isobutylphenyl)propanohydrazide CAS No. 127222-69-9

2-(4-Isobutylphenyl)propanohydrazide

Cat. No. B159390
M. Wt: 220.31 g/mol
InChI Key: JVDPFQDYGHWBBX-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)propanohydrazide is a chemical compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 . The IUPAC name for this compound is 2-[4-(2-methylpropyl)phenyl]propanehydrazide .


Synthesis Analysis

The synthesis of 2-(4-isobutylphenyl)propanohydrazide involves the reaction of the ester of ibuprofen with hydrazine hydrate in ethanol . The reaction mixture is gradually raised to 95-100 °C and maintained for 12 hours . After completion of the reaction, the mixture is concentrated under reduced pressure, and the residue is filtered and washed several times with water . The solid obtained is purified by crystallization from ethanol, filtered, and dried to give the pure compound .


Molecular Structure Analysis

The InChI code for 2-(4-Isobutylphenyl)propanohydrazide is 1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) . This indicates the presence of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

2-(4-Isobutylphenyl)propanohydrazide has a boiling point of 395.8ºC at 760 mmHg and a melting point of 76ºC . It has a density of 1.023g/cm³ . The compound is also characterized by its molecular weight of 220.31 and its molecular formula of C13H20N2O .

Scientific Research Applications

Optical Properties and Applications

  • Nonlinear Optical Properties: Compounds including 2-(4-isobutylphenyl)propanohydrazide demonstrate significant third-order nonlinear optical properties. These properties suggest potential applications in optical devices such as optical limiters and switches (Naseema et al., 2012).

Chemical Synthesis and Derivatives

  • Pyrazoline Derivatives: The compound serves as a precursor in the synthesis of novel pyrazoline derivatives. These derivatives have been structurally characterized and are of interest in various chemical research applications (Ali I. Al-jobury et al., 2016).
  • Thiazolyl Hydrazones: It is used in the synthesis of novel thiazolyl hydrazone derivatives, which exhibit promising antimicrobial activity against various bacterial and fungal strains (Anbazhagan & Sankaran, 2015).

Biochemical and Medical Research

  • Cyclooxygenase-2 Inhibition: New hydrazide derivatives synthesized from 2-(4-isobutylphenyl)propanohydrazide have shown potential as inhibitors of the cyclooxygenase-2 enzyme, indicating possible anti-inflammatory applications (El Bakri et al., 2022).

Environmental and Green Chemistry Applications

  • CO2 Valorization: The compound has been used in environmentally friendly synthesis methods, such as the electrocarboxylation of organic halides, serving as a greener approach to synthesize important pharmaceuticals (Mena et al., 2019).

Safety And Hazards

The safety data sheet for 2-(4-isobutylphenyl)propanohydrazide indicates that it may cause skin irritation and serious eye irritation . In case of inhalation, it is recommended to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is advised to wash off with soap and plenty of water . If ingested, one should rinse the mouth with water and not induce vomiting .

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDPFQDYGHWBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371520
Record name 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)propanohydrazide

CAS RN

127222-69-9
Record name 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HK Fun, CK Quah, KV Sujith… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, C20H23BrN2O, contains two independent molecules (A and B), in which the orientations of the 4-isobutylphenyl units are different. The …
Number of citations: 7 scripts.iucr.org
HK Fun, CS Yeap, KV Sujith… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of title compound, C20H23ClN2O, consists of two crystallographically independent molecules (A and B) in which the orientations of the 4-isobutylphenyl units are …
Number of citations: 4 scripts.iucr.org
JH Goh, HK Fun, AC Vinayaka… - … Section E: Structure …, 2010 - scripts.iucr.org
The title hydrazide compound, C20H24N2O2, exists in a trans configuration with respect to the acyclic C=N bond and an intramolecular O—H⋯N hydrogen bond generates an S(6) ring …
Number of citations: 5 scripts.iucr.org
SK Mohamed, PN Horton, M Akkurt… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C20H23BrN2O2, containing an ibuprofen core, crystallizes with three independent molecules of similar conformation in the asymmetric unit. In these three …
Number of citations: 13 scripts.iucr.org
M Hacking, F Van Rantwijk, RA Sheldon - Journal of Molecular Catalysis B …, 2000 - Elsevier
The acylation of hydrazine, to afford the N,N′-diacyl derivatives, was catalysed by a number of lipases. The rates of the first and second steps depended on the lipase and the type of …
Number of citations: 15 www.sciencedirect.com
ND Özçelik, T Tunç, RÇ Çelik, M Erzengin… - Journal of Molecular …, 2017 - Elsevier
We report in this paper the synthesis, spectroscopic, crystal structure, biological activities and theoretical results of the title compound. The crystal structure was defined by the X-ray …
Number of citations: 7 www.sciencedirect.com
M Abd El-Aziz, AT Abdel-AzizSynthesis - academia.edu
1-Jim Simpsona, Shaaban K. Mohamed, Adel A. Marzouk, VM Abbasov, Antar A. Abdelhamid and Avtandil H. Talybov (2014); Synthesis and structural investigation of multi-substituted …
Number of citations: 2 www.academia.edu
SS Ahmed - 2011 - search.proquest.com
OBJECTIVE:-The work presented in this thesis consists of synthesis, characterization and biological evaluation of substituted pyrazole derivatives. Pyrazole derivatives have been …
Number of citations: 0 search.proquest.com
A Razzaq - 2011 - search.proquest.com
MATERIALS AND METHODS: The imidazolinone derivatives are synthesized from known literature method and screened for anti-microbial activity by cup-plate method and …
Number of citations: 0 search.proquest.com
R Sridhar, PT Perumal - Synthetic communications, 2003 - Taylor & Francis
A convenient method for the synthesis of 1H-pyrazole-4-carboxylic acid esters is described. A comparison between the conventional and microwave assisted Vilsmeier reaction is …
Number of citations: 58 www.tandfonline.com

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